2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide
Overview
Description
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide is a complex organic compound that features a piperidine ring, an ethylsulfonyl group, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorobenzyl Moiety: The fluorobenzyl group is attached through nucleophilic substitution reactions, often using 4-fluorobenzyl bromide.
Formation of the Hydrazinecarbothioamide: The final step involves the reaction of the intermediate with hydrazine and carbon disulfide to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl moiety.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the hydrazinecarbothioamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the piperidine ring or the ethylsulfonyl group.
Substitution: Substituted derivatives, particularly at the fluorobenzyl moiety.
Hydrolysis: Breakdown products including hydrazine derivatives and carbon disulfide.
Scientific Research Applications
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-methylbenzyl)hydrazinecarbothioamide
- 2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-chlorobenzyl)hydrazinecarbothioamide
Uniqueness
2-{[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}-N-(4-fluorobenzyl)hydrazinecarbothioamide is unique due to the presence of the fluorobenzyl moiety, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]-3-[(4-fluorophenyl)methyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O3S2/c1-2-26(23,24)21-9-3-4-13(11-21)15(22)19-20-16(25)18-10-12-5-7-14(17)8-6-12/h5-8,13H,2-4,9-11H2,1H3,(H,19,22)(H2,18,20,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNPSLXSRILDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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